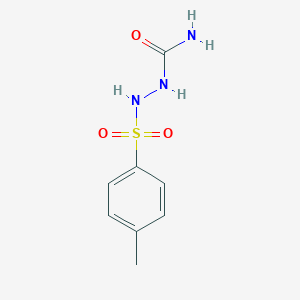

Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Toluene - Tosyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(4-methylphenyl)sulfonylamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c1-6-2-4-7(5-3-6)15(13,14)11-10-8(9)12/h2-5,11H,1H3,(H3,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFNYSYURHAPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065062 | |

| Record name | Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10396-10-8 | |

| Record name | p-Toluenesulfonylsemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10396-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Toluenesulfonyl semicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010396108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tosylsemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

p-Toluenesulfonyl Semicarbazide: A Technical Overview of its Chemical Mechanism and Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Toluenesulfonyl semicarbazide (PTSS) is a well-characterized organic compound primarily utilized as a high-temperature blowing agent in the polymer and rubber industries.[1][2][3][4][5] Its mechanism of action in this context is a thermally induced decomposition process that liberates nitrogen gas, creating a cellular structure within the polymer matrix.[1] While the broader class of semicarbazones has been investigated for various biological activities, there is a notable lack of publicly available scientific literature detailing a pharmacological mechanism of action for p-Toluenesulfonyl semicarbazide itself. This guide provides a comprehensive overview of its established chemical mechanism, synthesis, and physical properties, and briefly touches upon the biological relevance of related semicarbazone compounds.

Chemical Identity and Properties

p-Toluenesulfonyl semicarbazide is an organic compound with the molecular formula C₈H₁₁N₃O₃S.[4][6] It is a white crystalline powder soluble in polar solvents like methanol, ethanol, and acetone, and is relatively insoluble in non-polar solvents.[7] The compound is stable under normal conditions but should be kept away from strong acids and bases.[7]

| Property | Value | Reference |

| CAS Number | 10396-10-8 | [1] |

| Molecular Formula | C₈H₁₁N₃O₃S | [4][6] |

| Molecular Weight | 229.26 g/mol | [6] |

| Appearance | White powder | [4][7] |

| Decomposition Temperature | 224°C - 235°C | [4] |

Mechanism of Action as a Blowing Agent

The primary industrial application of p-Toluenesulfonyl semicarbazide is as a high-temperature foaming agent for plastics and rubbers, including ABS resin, nylon, PVC, and polypropylene.[2][3][5] The mechanism of action is its thermal decomposition at elevated temperatures to produce nitrogen gas.[1] This gas generation creates a fine and uniform cellular structure within the polymer, resulting in lightweight and insulating materials.[1][2]

The general decomposition reaction can be summarized as follows:

C₈H₁₁N₃O₃S (s) → N₂ (g) + Solid Residues

This process is valued for its predictability and the high-quality foam it produces.[1]

Synthesis of p-Toluenesulfonyl Semicarbazide

Several synthetic routes for p-Toluenesulfonyl semicarbazide have been reported. A common method involves the reaction of p-toluenesulfonyl chloride with semicarbazide.[1] Another patented method describes a two-step process starting from the condensation of urea and hydrazine hydrate to form semicarbazide hydrochloride, which then reacts with p-toluenesulfonyl chloride.[2] A more recent, environmentally friendly method involves the reduction of p-toluenesulfonyl chloride to p-toluenesulfinate, followed by a reaction with azodicarbonamide.[2]

Experimental Protocol: Synthesis from p-Toluenesulfonyl Chloride and Semicarbazide (Illustrative)

Materials:

-

p-Toluenesulfonyl chloride

-

Semicarbazide hydrochloride

-

Sodium carbonate

-

Water

-

Ethanol

Procedure:

-

Dissolve semicarbazide hydrochloride in water.

-

Add a solution of sodium carbonate in water to neutralize the hydrochloride and liberate the free semicarbazide base.

-

Dissolve p-toluenesulfonyl chloride in a suitable organic solvent (e.g., acetone).

-

Slowly add the p-toluenesulfonyl chloride solution to the aqueous semicarbazide solution with stirring.

-

Maintain the reaction mixture at a controlled temperature (e.g., room temperature) for a specified period.

-

The resulting precipitate of p-Toluenesulfonyl semicarbazide is collected by filtration.

-

Wash the product with water and then with a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum.

This is an illustrative protocol based on general synthetic principles. For detailed and optimized procedures, refer to specific patents and publications.[1][2]

Biological and Pharmacological Context

A thorough review of the scientific literature reveals a significant gap in the understanding of p-Toluenesulfonyl semicarbazide's biological activity and pharmacological mechanism of action. While the parent compound, p-toluenesulfonamide, has been investigated for potential antineoplastic activity by increasing lysosomal membrane permeabilization, this has not been reported for its semicarbazide derivative.[8]

However, the broader class of semicarbazones is of significant interest in medicinal chemistry.[9] Semicarbazones are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[9][10][11] Their mechanism of action often involves the chelation of metal ions essential for enzymatic function or the inhibition of specific enzymes through interactions with their active sites.[9] For instance, some semicarbazone derivatives have shown cytotoxic effects against cancer cell lines.[11][12]

The synthesis of various semicarbazone derivatives for biological evaluation is a common practice in drug discovery.[9][10] These studies typically involve screening against various cell lines and microbial strains to determine their efficacy and potential therapeutic applications.[10][11][12]

Conclusion

p-Toluenesulfonyl semicarbazide is a compound with a well-defined mechanism of action in the context of industrial polymer chemistry, where its thermal decomposition is utilized for foaming applications. For the audience of researchers, scientists, and drug development professionals, it is crucial to note the current absence of data on its pharmacological properties. While the semicarbazone moiety is a pharmacologically relevant scaffold, the biological activity of p-Toluenesulfonyl semicarbazide itself remains an unexplored area. Future research could investigate this compound for potential biological activities, drawing inspiration from the known properties of other semicarbazone derivatives.

Diagrams

Caption: Synthesis of p-Toluenesulfonyl Semicarbazide.

Caption: Thermal Decomposition of p-Toluenesulfonyl Semicarbazide.

References

- 1. nbinno.com [nbinno.com]

- 2. CN110642758A - Synthetic method of p-toluenesulfonyl semicarbazide foaming agent - Google Patents [patents.google.com]

- 3. p-Toluenesulfonyl semicarbazide | 10396-10-8 [chemicalbook.com]

- 4. P-Toluenesulfonyl semicarbazide/RA foaming agent/RA PTSS [zjshuntaitech.com]

- 5. chempoint.com [chempoint.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. P-Toluenesulfonyl Semicarbazide (RA/TSSC) 10396-10-8 Suppliers - Jinli Chemical [en.jinlichemical.com]

- 8. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nanoient.org [nanoient.org]

- 10. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles [mdpi.com]

- 11. Development of new steroid-based hydrazide and (thio)semicarbazone compounds with anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Chemical and physical properties of Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonic acid, 4-methyl-, 2-(aminocarbonyl)hydrazide, more commonly known as p-Toluenesulfonyl semicarbazide (TSSC), is a versatile organic compound with the CAS Number 10396-10-8. It is a white, crystalline powder primarily recognized for its application as a high-temperature blowing agent in the plastics and rubber industries. Beyond this industrial use, its chemical structure, featuring a reactive sulfonyl group and a semicarbazide moiety, makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthesis pathway.

Chemical and Physical Properties

The properties of p-Toluenesulfonyl semicarbazide are summarized in the table below. The data has been compiled from various chemical and safety data sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N₃O₃S | [2][3] |

| Molecular Weight | 229.26 g/mol | [2][3] |

| Appearance | Fine, white crystalline powder | [2][4] |

| Melting Point | 236 °C | [2] |

| Density | 1.381 g/cm³ | [2] |

| pKa (Predicted) | 8.92 ± 0.43 | [2][4] |

| Solubility | Soluble in polar solvents such as methanol, ethanol, and acetone.[1] Insoluble in non-polar solvents like hexane.[1] | [1] |

| Stability | Stable under normal conditions.[1] Should be kept away from strong acids and bases.[1] | [1] |

| Storage Temperature | Sealed in a dry environment, store in a freezer under -20°C. | [2][4] |

Experimental Protocols

I. Laboratory Scale Synthesis of p-Toluenesulfonyl semicarbazide

This protocol is adapted from a general and robust procedure for the synthesis of sulfonylhydrazides.

Materials:

-

p-Toluenesulfonyl chloride

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Ice

Procedure:

-

Preparation of the Semicarbazide Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve semicarbazide hydrochloride in water.

-

Buffering the Solution: Add sodium acetate to the semicarbazide hydrochloride solution. This will buffer the solution to maintain a pH suitable for the reaction.

-

Dissolving the Sulfonyl Chloride: In a separate beaker, dissolve p-toluenesulfonyl chloride in ethanol. Gentle warming may be required to achieve complete dissolution.

-

Reaction: Slowly add the ethanolic solution of p-toluenesulfonyl chloride to the aqueous solution of semicarbazide with vigorous stirring. The reaction mixture should be cooled in an ice bath to control the exothermic reaction.

-

Precipitation and Isolation: Continue stirring the reaction mixture in the ice bath for a designated period to ensure complete reaction. The product, p-toluenesulfonyl semicarbazide, will precipitate out of the solution as a white solid. Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts.

-

Purification by Recrystallization:

-

Transfer the crude product to a beaker.

-

Add a minimal amount of a suitable solvent (e.g., an ethanol/water mixture) and heat the mixture until the solid dissolves completely.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point to remove any residual solvent.

Characterization:

The identity and purity of the synthesized p-toluenesulfonyl semicarbazide can be confirmed by the following methods:

-

Melting Point Determination: A sharp melting point close to the literature value (236 °C) indicates high purity.

-

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl protons of the toluene group, the aromatic protons, and the protons of the semicarbazide moiety.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H, C=O, and S=O functional groups.

-

II. Experimental Workflow for Synthesis

Caption: Synthesis workflow for p-Toluenesulfonyl semicarbazide.

Reactivity and Stability

p-Toluenesulfonyl semicarbazide is a stable compound under standard conditions.[1] However, it should be stored away from strong acids and bases to prevent decomposition.[1] The sulfonyl group is highly reactive and can undergo nucleophilic substitution reactions, which is a key aspect of its utility in organic synthesis.[1]

Conclusion

This technical guide provides essential information on the chemical and physical properties of this compound (p-Toluenesulfonyl semicarbazide). The detailed experimental protocol for its synthesis, coupled with characterization methods, offers a practical resource for researchers in organic and medicinal chemistry. The provided data and workflow visualization aim to support further research and application development involving this versatile compound.

References

TSSC chemical structure and characterization.

An in-depth analysis of the acronym "TSSC" reveals multiple potential interpretations across various scientific disciplines, making it essential to clarify the specific subject of interest before a detailed technical guide can be provided. Initial research did not converge on a single, universally recognized chemical compound designated as TSSC.

The ambiguity of the term "TSSC" necessitates a careful consideration of the context. In scientific literature and online resources, "TSSC" can refer to:

-

Theoretical Surface Science and Catalysis (TSSC): A field of research that employs computational methods to investigate the properties of surfaces and their roles in catalytic processes.

-

Total Soluble Solids Content (TSSC): A measurement used in food science and agriculture to quantify the amount of dissolved solids (primarily sugars) in a liquid, often used as an indicator of ripeness and quality in fruits and vegetables.

-

tssC (Type VI Secretion System Component C): A gene that is part of the Type VI secretion system in bacteria, a molecular machine used to inject effector proteins into target cells.

-

A Center of Excellence at the National Institute of Technology, Patna.

Given the request for a "chemical structure and characterization," it is plausible that "TSSC" is an acronym for a specific, albeit less common, chemical compound. However, without further clarification, any attempt to provide a detailed technical guide would be speculative and likely inaccurate.

To proceed with generating the requested in-depth technical guide, please clarify which of the following best describes your topic of interest:

-

A specific chemical compound: If "TSSC" refers to a particular molecule, please provide its full chemical name or any other identifying information, such as its CAS number or a reference to a publication where it is described.

-

Theoretical Surface Science and Catalysis: If you are interested in the methodologies and applications within this field of study.

-

Total Soluble Solids Content: If your focus is on the analytical techniques and data interpretation related to this measurement.

-

The tssC gene or its protein product: If your interest lies in the molecular biology and function of this component of the bacterial secretion system.

Once the specific identity of "TSSC" is established, a comprehensive technical guide can be developed, including its chemical structure, detailed characterization data presented in tabular format, relevant experimental protocols, and visualizations of associated signaling pathways or workflows as requested.

An In-depth Technical Guide to the Synthesis of p-Toluenesulfonyl Semicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for p-Toluenesulfonyl semicarbazide (TSSC), a key intermediate in the pharmaceutical and chemical industries. This document details the core synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers and professionals in the effective production of this compound.

Introduction

p-Toluenesulfonyl semicarbazide (CAS No. 10396-10-8), is a white to off-white crystalline solid.[1] Its molecular structure, featuring a p-toluenesulfonyl group attached to a semicarbazide moiety, makes it a valuable precursor in the synthesis of various organic compounds, including anticonvulsant and antihypertensive drugs.[1] It also serves as a high-temperature blowing agent in the plastics industry.[2][3] This guide will focus on the two predominant synthesis routes for TSSC.

Core Synthesis Pathways

There are two primary, well-documented methods for the synthesis of p-Toluenesulfonyl semicarbazide.

Pathway 1: Condensation of p-Toluenesulfonyl Chloride with Semicarbazide

This is the most direct and commonly employed method for the preparation of TSSC.[1][2][4] The reaction involves the condensation of p-toluenesulfonyl chloride (TsCl) with semicarbazide, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Pathway 2: Reaction of p-Toluenesulfinate with Azodicarbonamide

A patented alternative route involves the initial reduction of p-toluenesulfonyl chloride to a p-toluenesulfinate salt, followed by a reaction with azodicarbonamide.[5] This method is promoted as being safe, environmentally friendly, and suitable for industrial production.[5]

Experimental Protocols

Protocol 1: Synthesis via Condensation of p-Toluenesulfonyl Chloride and Semicarbazide Hydrochloride

This protocol is adapted from established chemical synthesis literature.[5]

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Semicarbazide hydrochloride

-

Sodium hydroxide (or another suitable base)

-

Aqueous or alcoholic medium (e.g., water, ethanol)

Procedure:

-

Prepare a solution of semicarbazide by dissolving semicarbazide hydrochloride in water.

-

In a separate reaction vessel, dissolve p-toluenesulfonyl chloride in a suitable solvent.

-

Under controlled temperature conditions, slowly add the p-toluenesulfonyl chloride solution to the semicarbazide solution.

-

Concurrently, add a solution of sodium hydroxide to neutralize the hydrochloric acid that is formed during the reaction. Maintain the pH in the alkaline range.

-

After the addition is complete, continue to stir the mixture for a specified period to ensure the reaction goes to completion.

-

The p-Toluenesulfonyl semicarbazide product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the product with water to remove any remaining salts.

-

Dry the purified p-Toluenesulfonyl semicarbazide. Recrystallization can be performed to achieve higher purity.[1]

Protocol 2: Synthesis via p-Toluenesulfinate and Azodicarbonamide

This protocol is based on a patented method.[5]

Step 1: Preparation of p-Toluenesulfinate Aqueous Solution

-

Charge a reaction vessel with p-toluenesulfonyl chloride as the initial raw material.

-

Add sodium sulfite as the reducing agent and water as the solvent.

-

Introduce an inorganic base to the mixture.

-

Maintain the reaction temperature between 20 to 70 °C, ideally between 45-55 °C.[5]

-

The reaction is complete when the pH of the solution is between 6.5 and 7.5.[5] The resulting product is an aqueous solution of p-toluenesulfinate.

Step 2: Synthesis of p-Toluenesulfonyl Semicarbazide

-

Add azodicarbonamide to the p-toluenesulfinate aqueous solution from Step 1.

-

Heat the reaction mixture to a temperature between 70-90 °C, with a preferred range of 78-82 °C.[5]

-

The reaction is complete when gas evolution ceases.[5]

-

Cool the reaction solution to 20-40 °C.[5]

-

Filter the precipitated product.

-

Wash the product with water at least three times.[5]

-

Dry the final product at a temperature of 60-80 °C.[5]

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of p-Toluenesulfonyl semicarbazide.

| Parameter | Pathway 1 (Condensation) | Pathway 2 (from p-Toluenesulfinate) | Reference(s) |

| Molar Yield | Up to 95% (for the condensation step) | High yield (not quantified in the patent) | [5] |

| Purity | High purity achievable through recrystallization | Not specified, but suitable for industrial use | [1][5] |

| Reaction Temp. | Not specified, but controlled | Step 1: 20-70 °C, Step 2: 70-90 °C | [5] |

| Key Reagents | p-Toluenesulfonyl chloride, Semicarbazide HCl, Base | p-Toluenesulfonyl chloride, Sodium sulfite, Azodicarbonamide, Base | [1][5] |

| Solvent | Aqueous or alcoholic medium | Water | [1][5] |

Logical Workflow of Synthesis

The following diagram illustrates the logical progression of the key steps in the synthesis of p-Toluenesulfonyl semicarbazide.

Conclusion

The synthesis of p-Toluenesulfonyl semicarbazide is well-established, with the condensation of p-toluenesulfonyl chloride and semicarbazide being the most conventional route. An alternative, industrially focused method proceeding through a p-toluenesulfinate intermediate offers potential advantages in safety and environmental impact. The choice of synthesis pathway will depend on factors such as scale, available resources, and desired purity of the final product. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. In-Depth Technical Review of TSSC (p-Toluenesulfonyl Semicarbazide, CAS 10396-10-8)_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 4. P-Toluenesulfonyl Semicarbazide (RA/TSSC) 10396-10-8 Suppliers - Jinli Chemical [en.jinlichemical.com]

- 5. CN110642758A - Synthetic method of p-toluenesulfonyl semicarbazide foaming agent - Google Patents [patents.google.com]

In-Depth Technical Guide: Thermal Decomposition Analysis of TSSC Blowing Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of p-Toluenesulfonyl Semicarbazide (TSSC), a high-temperature chemical blowing agent. This document details the experimental protocols for its analysis, presents quantitative data, and elucidates the potential decomposition pathways. The information is targeted towards professionals in research, science, and drug development who require a thorough understanding of the thermal behavior of sulfonyl compounds.

Introduction to TSSC as a Blowing Agent

p-Toluenesulfonyl semicarbazide (TSSC) is an organic compound widely utilized as a high-temperature blowing agent in the polymer industry. Its primary function is to decompose at elevated temperatures, releasing gases that form a cellular structure within a polymer matrix, thereby reducing density and imparting desirable physical properties to the final product. An understanding of its thermal decomposition is crucial for optimizing processing conditions and ensuring product quality and safety.

Physicochemical Properties of TSSC

A summary of the key physical and chemical properties of TSSC is presented in Table 1.

| Property | Value |

| Chemical Name | p-Toluenesulfonyl semicarbazide |

| CAS Number | 10396-10-8 |

| Molecular Formula | C₈H₁₁N₃O₃S |

| Molecular Weight | 229.26 g/mol |

| Appearance | White to off-white powder |

| Melting Point | Approximately 224-236 °C[1] |

| Decomposition Temperature | Onset typically ≥ 228 °C (at 5 °C/min)[2] |

| Gas Evolution Volume | 140-150 mL/g[2] |

Thermal Analysis of TSSC

The thermal decomposition of TSSC is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information regarding the material's thermal stability, decomposition kinetics, and associated energy changes.

Experimental Protocols

Detailed experimental protocols are essential for reproducible thermal analysis. The following methodologies are recommended for the analysis of TSSC, based on standard practices for similar compounds.

3.1.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the mass loss of TSSC as a function of temperature, identifying the onset and completion of decomposition, and quantifying the residual mass.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of TSSC powder (typically 3-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is commonly employed.

-

Temperature Range: The sample is heated from ambient temperature to approximately 400 °C to ensure complete decomposition.

-

Atmosphere: The experiment should be conducted under an inert atmosphere, such as nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

3.1.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal transitions of TSSC, such as melting and decomposition, and to determine the enthalpy changes of these processes.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of TSSC (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Experimental Conditions:

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

Temperature Range: The analysis is typically run from ambient temperature to a temperature that ensures the completion of all thermal events, for instance, up to 300 °C.

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained with a consistent purge rate (e.g., 50 mL/min).

-

3.1.3. Evolved Gas Analysis (EGA)

-

Objective: To identify the gaseous products released during the thermal decomposition of TSSC.

-

Apparatus: A TGA instrument coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

-

Methodology: The TGA protocol described in section 3.1.1 is followed. The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR for real-time analysis.

Quantitative Data from Thermal Analysis

The expected quantitative data from the thermal analysis of TSSC are summarized in Table 2. It is important to note that specific values can vary depending on the purity of the sample and the precise experimental conditions.

| Parameter | Typical Value/Range | Analytical Technique |

| Decomposition Onset Temperature (Tonset) | ≥ 228 °C | TGA |

| Peak Decomposition Temperature (Tpeak) | ~230-240 °C | TGA/DTG |

| Total Mass Loss | 75-85% | TGA |

| Residual Mass | 15-25% | TGA |

| Enthalpy of Decomposition (ΔHdecomp) | Highly Exothermic | DSC |

Thermal Decomposition Mechanism and Products

Proposed Decomposition Pathway

The thermal decomposition of TSSC likely initiates with the cleavage of the weakest bonds in the molecule, primarily the S-N and N-N bonds. This initial fragmentation is followed by a series of rearrangements and further decomposition steps.

Evolved Gas Products

Based on the elemental composition of TSSC and studies on analogous compounds, the primary gaseous products expected from its thermal decomposition are:

-

Nitrogen (N₂): The main blowing gas, resulting from the breakdown of the semicarbazide moiety.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): From the decomposition of the carbonyl group.

-

Sulfur Dioxide (SO₂): Arising from the decomposition of the toluenesulfonyl group.[2]

Other volatile organic fragments may also be produced.

Solid Residue

The solid residue remaining after decomposition is likely a mixture of complex organic and inorganic sulfur-containing compounds. For the related compound TSH, the residue has been found to contain species like aryl disulfides. A similar composition can be anticipated for the residue of TSSC.

Experimental Workflow Visualization

The logical flow of a comprehensive thermal decomposition analysis of TSSC is illustrated in the following diagram.

Conclusion

The thermal decomposition of the TSSC blowing agent is a critical aspect of its application in polymer foaming. A thorough analysis using techniques such as TGA, DSC, and EGA is essential for understanding its decomposition behavior. This guide provides a framework for conducting such an analysis, including detailed experimental protocols and an overview of the expected results and decomposition pathways. While a definitive mechanism for TSSC requires further dedicated research, the information presented here, based on established analytical methods and data from analogous compounds, serves as a valuable resource for professionals working with this important industrial chemical.

References

An In-depth Technical Guide on the Gas Evolution from p-Toluenesulfonyl Semicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas evolution from p-Toluenesulfonyl Semicarbazide (PTSS), a high-temperature chemical blowing agent. The document details its decomposition properties, the nature of the gases evolved, and the experimental methodologies used for its characterization.

Introduction

p-Toluenesulfonyl semicarbazide (PTSS), with the chemical formula C₈H₁₁N₃O₃S, is a widely utilized high-temperature blowing agent in the polymer and rubber industries.[1][2] Its primary function is to decompose at elevated temperatures to release a significant volume of gas, predominantly nitrogen, which creates a cellular structure within the polymer matrix. This process is integral to the manufacturing of lightweight and insulating materials.[2] Understanding the thermal decomposition behavior of PTSS, including the composition and volume of the evolved gases, is critical for optimizing its application and ensuring process safety.

Data Presentation: Decomposition Properties of p-Toluenesulfonyl Semicarbazide

The thermal decomposition of p-Toluenesulfonyl semicarbazide is characterized by a specific temperature range and gas evolution volume. The following table summarizes the key quantitative data available for various grades of PTSS.

| Property | Value | Notes | Reference |

| Decomposition Temperature | 224-235 °C | The decomposition onset and peak can vary depending on the grade and heating rate. | [3] |

| Gas Volume | 140-150 ml/g | This is the total volume of gas evolved per gram of the agent under standard conditions. | [3] |

| Primary Gas Evolved | Nitrogen (N₂) | Nitrogen is the main component of the evolved gas, which is desirable due to its inert nature. | [2][4] |

Experimental Protocols

Detailed experimental analysis is crucial for characterizing the gas evolution from PTSS. The following are generalized protocols for the key analytical techniques employed.

3.1. Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

This technique is used to determine the thermal stability and to identify the gaseous products evolved during the decomposition of PTSS.

-

Instrument: A thermogravimetric analyzer coupled to a mass spectrometer.

-

Sample Preparation: Accurately weigh 5-10 mg of p-toluenesulfonyl semicarbazide into a ceramic or aluminum TGA pan.

-

TGA Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50 mL/min.

-

-

MS Method:

-

The transfer line from the TGA to the MS should be heated to approximately 200-250 °C to prevent condensation of evolved gases.

-

Monitor a mass-to-charge ratio (m/z) range of 10-200 amu to detect expected and unexpected decomposition products.

-

-

Data Analysis:

-

Correlate the mass loss steps in the TGA thermogram with the corresponding ion currents in the MS data to identify the evolved gases at specific temperatures.

-

Quantify the evolved gases by calibrating the MS with standard gases.

-

3.2. Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal transitions, including the decomposition exotherm, of PTSS.

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of p-toluenesulfonyl semicarbazide into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

DSC Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

-

Data Analysis:

-

Determine the onset and peak temperatures of any endothermic or exothermic events. The exothermic peak corresponds to the decomposition of the PTSS.

-

Calculate the enthalpy of decomposition (ΔH) by integrating the area under the exothermic peak.

-

Mandatory Visualizations

4.1. Proposed Thermal Decomposition Pathway of p-Toluenesulfonyl Semicarbazide

While the exact mechanism for p-toluenesulfonyl semicarbazide is not extensively detailed in readily available literature, a plausible decomposition pathway can be proposed based on the known decomposition of the analogous compound, p-toluenesulfonyl hydrazide (TSH). The primary products are expected to be nitrogen gas, water, and various sulfur-containing aromatic compounds.

4.2. Experimental Workflow for Gas Evolution Analysis

The characterization of gas evolution from PTSS involves a logical sequence of analytical techniques to obtain comprehensive data on both the thermal behavior and the identity of the evolved gases.

4.3. Application of PTSS as a Blowing Agent

The primary application of p-toluenesulfonyl semicarbazide is as a chemical blowing agent in polymer processing. The controlled release of gas at high temperatures is essential for creating a foamed structure in various plastics and rubbers.

References

Solubility of p-Toluenesulfonyl semicarbazide in common lab solvents.

An In-Depth Technical Guide to the Solubility of p-Toluenesulfonyl Semicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-Toluenesulfonyl semicarbazide in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides a detailed, standardized experimental protocol for determining thermodynamic solubility.

Introduction

p-Toluenesulfonyl semicarbazide (CAS 10396-10-8) is an organic compound utilized as a high-temperature blowing agent in the plastics and rubber industries and as a reagent in organic synthesis.[1] Its molecular structure, featuring both a polar semicarbazide group and a less polar p-toluenesulfonyl group, results in varied solubility across different types of solvents.[2][3] Understanding its solubility is critical for its application in synthesis, formulation, and manufacturing processes.

Physical and Chemical Properties

A summary of the key physical and chemical properties of p-Toluenesulfonyl semicarbazide is provided below.

| Property | Value |

| CAS Number | 10396-10-8 |

| Molecular Formula | C₈H₁₁N₃O₃S |

| Molecular Weight | 229.26 g/mol |

| Appearance | White to off-white crystalline powder.[4] |

| Melting Point | 224°C - 236°C.[4] |

| Decomposition Temp. | 224°C - 235°C.[4] |

Solubility Profile of p-Toluenesulfonyl Semicarbazide

A thorough review of available literature did not yield specific quantitative solubility data (e.g., in g/100 mL at a defined temperature). However, consistent qualitative descriptions of its solubility in common laboratory solvents are available. The general rule of "like dissolves like" applies, where its polar functionalities allow for dissolution in polar solvents.

The qualitative solubility is summarized in the table below.

| Solvent | Solvent Type | Solubility | Reference |

| Methanol | Polar Protic | Soluble | [3] |

| Ethanol | Polar Protic | Soluble | [3] |

| Acetone | Polar Aprotic | Soluble | [3] |

| Water | Polar Protic | Sparingly Soluble | [5] |

| Hexane | Non-polar | Relatively Insoluble | [3] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the Shake-Flask Method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a solid compound.[6][7] This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

4.1 Materials and Equipment

-

p-Toluenesulfonyl semicarbazide (solute)

-

Selected solvent(s)

-

Analytical balance (± 0.1 mg)

-

Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)

-

Constant-temperature orbital shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

4.2 Procedure

-

Preparation : Add a pre-weighed excess amount of p-Toluenesulfonyl semicarbazide to a flask of a known volume of the chosen solvent. The excess solid is crucial to ensure a saturated solution is achieved.[6]

-

Equilibration : Seal the flask tightly and place it in a constant-temperature orbital shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8] The temperature should be precisely controlled and recorded.

-

Phase Separation : After equilibration, allow the flask to stand undisturbed at the same constant temperature for an extended period (e.g., 24 hours) to allow undissolved solids to sediment.[6]

-

Sampling : Carefully withdraw a sample (aliquot) from the clear supernatant liquid without disturbing the sediment.

-

Clarification : Immediately filter the sample using a syringe filter or centrifuge it at high speed to remove any remaining microscopic solid particles.[2] This step is critical to prevent overestimation of solubility.

-

Dilution : Accurately dilute the clarified filtrate with the solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification : Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of p-Toluenesulfonyl semicarbazide must be used for accurate quantification.[8]

-

Calculation : Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask method for determining solubility.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. P-Toluenesulfonyl Semicarbazide (RA/TSSC) 10396-10-8 Suppliers - Jinli Chemical [en.jinlichemical.com]

- 4. P-Toluenesulfonyl semicarbazide/RA foaming agent/RA PTSS [zjshuntaitech.com]

- 5. chem.ws [chem.ws]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of p-Toluenesulfonyl Semicarbazide (TSSC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for p-Toluenesulfonyl Semicarbazide (TSSC), a compound of interest in various chemical and industrial applications. The following sections detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This document also includes detailed experimental protocols for data acquisition and visualizations of the analytical workflow.

Compound Identification

-

Systematic Name: 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide

-

Common Acronym: TSSC (p-Toluenesulfonyl Semicarbazide)

-

CAS Number: 10396-10-8

-

Molecular Formula: C₈H₁₁N₃O₃S

-

Molecular Weight: 229.26 g/mol

-

Chemical Structure:

A diagram of the chemical structure of p-Toluenesulfonyl Semicarbazide would be placed here.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 2.5 | Singlet | 3H | CH₃-Ar |

| 5.93 | Singlet | 2H | CO-NH₂ |

| 7.37-7.69 | Multiplet | 4H | -C₆H₄- |

| 7.92 | Singlet | 1H | ArSO₂-NH- |

| 9.39 | Singlet | 1H | ArSO₂-NHNH- |

Interpretation of ¹H NMR Spectrum:

The ¹H NMR spectrum of TSSC, recorded in DMSO-d₆, shows five distinct signals.[1] The singlet at 2.5 ppm integrating to three protons is characteristic of the methyl group attached to the aromatic ring. The broad singlet at 5.93 ppm, integrating to two protons, corresponds to the primary amide (-NH₂) protons. The multiplet in the aromatic region (7.37-7.69 ppm) integrates to four protons, consistent with a para-substituted benzene ring. The two singlets at higher chemical shifts, 7.92 ppm and 9.39 ppm, are assigned to the two different N-H protons of the sulfonyl hydrazide moiety. The downfield shift of these protons is due to the deshielding effect of the adjacent sulfonyl and carbonyl groups.

2.1.2. ¹³C NMR Data

| Chemical Shift (δ) (ppm) (Predicted) | Assignment |

| ~21 | CH₃-Ar |

| ~126 | Ar-C (ortho to -SO₂) |

| ~129 | Ar-C (meta to -SO₂) |

| ~139 | Ar-C (ipso to -CH₃) |

| ~143 | Ar-C (ipso to -SO₂) |

| ~158 | C=O |

Predicted ¹³C NMR Spectrum Interpretation:

The ¹³C NMR spectrum is expected to show six distinct signals. The methyl carbon (CH₃-Ar) would appear at the highest field (~21 ppm). The aromatic region would display four signals corresponding to the para-substituted ring. The carbon attached to the methyl group and the carbon attached to the sulfonyl group would be distinct from the other two aromatic carbons, which would also be non-equivalent due to the overall asymmetry of the molecule. The carbonyl carbon (C=O) of the semicarbazide moiety is expected to be the most downfield signal (~158 ppm) due to the strong deshielding effect of the oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amide and hydrazide) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Weak | Aliphatic C-H stretching (CH₃) |

| ~1680 | Strong | C=O stretching (amide) |

| ~1600, ~1480 | Medium | C=C stretching (aromatic ring) |

| ~1340, ~1160 | Strong | S=O stretching (sulfonyl group) |

Interpretation of IR Spectrum:

The IR spectrum of TSSC would be characterized by several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ corresponds to the N-H stretching vibrations of the amide and hydrazide groups. The presence of a strong absorption around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the amide. The aromatic nature of the compound is confirmed by the C=C stretching bands around 1600 and 1480 cm⁻¹ and the C-H stretching just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group will appear in the 2950-2850 cm⁻¹ region. Crucially, the strong absorptions around 1340 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the sulfonyl (S=O) group, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Proposed Fragment |

| 229 | [M]⁺ (Molecular Ion) |

| 172 | [M - NH₂CONH]⁺ |

| 155 | [CH₃C₆H₄SO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | [C₅H₅]⁺ |

Interpretation of Mass Spectrum:

The mass spectrum of TSSC is expected to show a molecular ion peak [M]⁺ at m/z 229, corresponding to its molecular weight. A common fragmentation pathway for sulfonamides involves the loss of SO₂. However, for N-substituted sulfonamides, cleavage of the S-N bond is also prevalent. A significant fragment would be the p-toluenesulfonyl cation at m/z 155, [CH₃C₆H₄SO₂]⁺. Another possible fragmentation is the loss of the semicarbazide side chain, leading to a fragment at m/z 172. The base peak is likely to be the tropylium ion at m/z 91, [C₇H₇]⁺, which is a very stable carbocation formed from the toluene moiety. Further fragmentation of the tropylium ion could lead to the peak at m/z 65.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of TSSC in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024 or more (depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0 to 200 ppm

-

-

Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

IR Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small amount of powdered TSSC directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Record the sample spectrum.

-

Data Acquisition:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction by the instrument's software.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of TSSC into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a suitable volatile solvent (e.g., methanol) if coupled with a gas chromatograph.

-

Ionization: Ionize the sample using a standard electron impact (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Separate the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Detect the ions and record their mass-to-charge ratio (m/z) and relative abundance.

-

Data Acquisition: Scan a mass range of m/z 40-300 to ensure detection of the molecular ion and all significant fragments.

Visualizations

Caption: Experimental workflow for the spectroscopic analysis of TSSC.

Caption: Proposed mass spectrometry fragmentation pathway for TSSC.

References

The Rising Potential of Benzenesulfonyl Hydrazones: A Technical Guide to Their Bioactivity

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of synthetic medicinal chemistry, benzenesulfonyl hydrazone derivatives have emerged as a particularly promising class of compounds. Possessing a versatile pharmacophore, these molecules exhibit a wide spectrum of biological activities, making them attractive scaffolds for the development of new drugs targeting a range of diseases. This technical guide provides an in-depth exploration of the synthesis, diverse bioactivities, and structure-activity relationships of novel benzenesulfonyl hydrazone derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

General Synthesis of Benzenesulfonyl Hydrazones

The synthesis of benzenesulfonyl hydrazones is generally achieved through a straightforward condensation reaction. The process involves reacting a substituted benzenesulfonyl hydrazide with a suitable aldehyde or ketone, typically under acidic conditions and reflux in a solvent like ethanol.[1][2][3] This modular nature of the synthesis allows for the creation of large libraries of derivatives by varying the substituents on both the benzenesulfonyl and the aldehyde/ketone moieties, facilitating the exploration of structure-activity relationships.

A general workflow for this synthesis is outlined below.

References

Methodological & Application

Application Notes and Protocols for Polypropylene Foaming Using p-Toluenesulfonyl Semicarbazide (TSSC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing p-Toluenesulfonyl semicarbazide (TSSC) as a chemical blowing agent for the production of polypropylene (PP) foams. Polypropylene foams are of significant interest across various industries, including automotive, packaging, and consumer goods, owing to their lightweight nature, excellent thermal insulation, and impact resistance. TSSC, a high-temperature blowing agent, is particularly suited for processing thermoplastics like polypropylene.[1] It thermally decomposes to release inert gases, primarily nitrogen, which act as the foaming medium within the molten polymer matrix. This process, when carefully controlled, results in a cellular structure that reduces the density of the final product and can enhance specific properties such as sound dampening.[2]

This document outlines the necessary materials, equipment, and detailed protocols for compounding TSSC with polypropylene, the subsequent foam injection molding process, and the characterization of the resulting foamed material. The provided data and protocols are intended to serve as a foundational guide for researchers and professionals in the field.

Materials and Equipment

Materials

-

Polypropylene (PP): Injection molding grade, homopolymer or copolymer. The melt flow index (MFI) should be appropriate for the intended application and processing equipment.

-

p-Toluenesulfonyl semicarbazide (TSSC): Also known as Blowing Agent RA or PTSS.[3] Key properties are summarized in Table 1.

-

Nucleating Agent (Optional): Talc, citric acid-based agents, or other commercially available nucleating agents to promote fine and uniform cell structure.[4]

-

Processing Aids/Additives (Optional): Antioxidants, lubricants (e.g., stearic acid), or compatibilizers as required.

Equipment

-

Twin-Screw Extruder: For compounding the PP resin with TSSC and other additives.

-

Injection Molding Machine: Standard machine equipped with a shut-off nozzle is recommended to prevent premature foaming.

-

Hot Press: For compression molding of test specimens (alternative to injection molding).

-

Analytical Balance: For accurate weighing of components.

-

Scanning Electron Microscope (SEM): For characterization of foam cell morphology.

-

Density Measurement Kit/Pycnometer: For determining the density of foamed samples.

-

Universal Testing Machine: For mechanical property testing (tensile, flexural, and impact strength).

-

Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA): For thermal analysis of TSSC and the compounded material.

Data Presentation

Table 1: Properties of p-Toluenesulfonyl semicarbazide (TSSC)

| Property | Value | Reference |

| Chemical Name | p-Toluenesulfonyl semicarbazide | [1][3] |

| CAS Number | 10396-10-8 | |

| Appearance | White powder | [3] |

| Decomposition Temp. | 224-235 °C | |

| Gas Volume | 140-150 ml/g |

Table 2: Recommended Processing Parameters for Polypropylene Foaming

| Parameter | Twin-Screw Extrusion (Compounding) | Injection Molding |

| Temperature Profile | 180°C (feed) to 210°C (die) | 190°C (rear) to 230°C (nozzle) |

| Screw Speed | 100 - 200 RPM | 50 - 150 RPM |

| Injection Speed | N/A | High (to be optimized) |

| Mold Temperature | N/A | 40 - 70 °C |

| Back Pressure | To be optimized | High enough for proper mixing |

| Holding Pressure | N/A | Minimal to none |

Note: These are starting parameters and should be optimized based on the specific grade of polypropylene, the concentration of TSSC, and the desired foam properties.

Experimental Protocols

Compounding of Polypropylene with TSSC

This protocol describes the preparation of a polypropylene compound containing TSSC using a twin-screw extruder.

Procedure:

-

Pre-Drying: Dry the polypropylene pellets at 80-90°C for 2-4 hours to remove any residual moisture.

-

Pre-Mixing: In a suitable container, thoroughly dry-blend the polypropylene pellets, p-Toluenesulfonyl semicarbazide powder, and any optional additives (e.g., nucleating agent) at the desired weight percentages (e.g., 1-5 wt% TSSC).

-

Extruder Setup:

-

Set the temperature profile of the twin-screw extruder. A gradually increasing profile from the feed zone to the die is recommended (e.g., 180°C, 190°C, 200°C, 210°C, 210°C).

-

Set the screw speed to a moderate level (e.g., 150 RPM).

-

-

Compounding:

-

Feed the pre-mixed material into the extruder hopper at a constant rate.

-

The molten polymer compound will be extruded through the die.

-

-

Pelletizing: Cool the extruded strands in a water bath and pelletize them to a uniform size.

-

Post-Drying: Dry the compounded pellets at 80°C for 2-4 hours before the injection molding process.

Foam Injection Molding

This protocol outlines the procedure for producing foamed polypropylene parts from the compounded pellets.

Procedure:

-

Injection Molding Machine Setup:

-

Set the barrel temperature profile. A typical profile for polypropylene can be used, ensuring the temperature in the metering zone is sufficient to decompose the TSSC (e.g., 190°C, 200°C, 215°C, 225°C, 220°C from rear to nozzle).

-

Set the mold temperature (e.g., 50°C).

-

Set the injection speed to a high setting.

-

Minimize or eliminate holding pressure to allow for foam expansion.

-

Adjust the shot size to be less than the full shot required for a solid part to allow for foaming.

-

-

Molding:

-

Feed the compounded pellets into the injection molding machine.

-

Initiate the injection cycle. The molten polymer containing the decomposed TSSC will foam as it enters the mold cavity.

-

-

Cooling and Ejection: Allow the part to cool in the mold before ejecting the foamed polypropylene part.

Characterization of Polypropylene Foam

The following protocols are based on standard ASTM methods for characterizing polymer foams.

4.3.1. Density Measurement (ASTM D792)

-

Cut a specimen of a known volume from the foamed part.

-

Measure the mass of the specimen using an analytical balance.

-

Calculate the density by dividing the mass by the volume.

4.3.2. Cell Morphology Analysis (ASTM D3576)

-

Fracture a small section of the foamed part after freezing it in liquid nitrogen to ensure a clean break.

-

Mount the fractured specimen on an SEM stub and sputter-coat it with a conductive material (e.g., gold).

-

Observe the cellular structure under the SEM at various magnifications.

-

Measure the average cell size and cell size distribution using image analysis software.

4.3.3. Mechanical Testing

-

Tensile Properties (ASTM D638): Use a universal testing machine to determine the tensile strength, modulus, and elongation at break of dog-bone shaped specimens.

-

Flexural Properties (ASTM D790): Determine the flexural strength and modulus of rectangular specimens under a three-point bending load.

-

Impact Strength (ASTM D256): Measure the Izod impact resistance of notched specimens.

Visualizations

Caption: Hypothetical thermal decomposition pathway of p-Toluenesulfonyl Semicarbazide.

Caption: Experimental workflow for producing and characterizing polypropylene foam using TSSC.

References

Application Notes and Protocols for Foaming High-Density Polyethylene (HDPE) with p-TolueneSulfonyl Semicarbazide (TSSC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed laboratory protocol for the foaming of High-Density Polyethylene (HDPE) using p-TolueneSulfonyl Semicarbazide (TSSC) as a chemical blowing agent. The protocol is intended for research and development purposes.

Introduction

The creation of foamed High-Density Polyethylene (HDPE) is a significant area of materials science, driven by the demand for lightweight materials with high strength-to-weight ratios and excellent insulation properties. Chemical foaming agents (CFAs) are commonly employed in the extrusion process to generate a cellular structure within the polymer matrix. p-TolueneSulfonyl Semicarbazide (TSSC) is a chemical blowing agent that decomposes at elevated temperatures to release gases, which then form the foam cells within the molten polymer.

This document outlines the materials, equipment, and procedures for foaming HDPE with TSSC in a laboratory setting. It also provides expected outcomes based on typical processing parameters.

Materials and Equipment

Materials

| Material | Specification | Supplier |

| High-Density Polyethylene (HDPE) | Extrusion grade pellets | e.g., Sigma-Aldrich, ExxonMobil |

| p-TolueneSulfonyl Semicarbazide (TSSC) | Powder or masterbatch | e.g., Bergen International |

| Optional: Nucleating Agent | e.g., Talc, Citric Acid/Sodium Bicarbonate | e.g., Sigma-Aldrich |

Equipment

| Equipment | Specification |

| Single-Screw Extruder | L/D ratio of at least 24:1, preferably 30:1. Equipped with temperature and pressure controls. |

| Gravimetric/Volumetric Feeder | For accurate dosing of HDPE pellets and TSSC. |

| Strand or Sheet Die | Depending on the desired extrudate form. |

| Cooling Bath | For solidifying the foamed extrudate. |

| Pelletizer or Haul-off Unit | For processing the extrudate. |

| Analytical Balance | For precise weighing of materials. |

| Pycnometer or Density Kit | For measuring foam density. |

| Scanning Electron Microscope (SEM) | For characterizing cell morphology. |

| Differential Scanning Calorimeter (DSC) | For determining thermal properties of materials. |

| Thermogravimetric Analyzer (TGA) | For determining the decomposition temperature of TSSC. |

Experimental Protocols

Preliminary Material Characterization

3.1.1. Thermal Analysis of TSSC

It is crucial to determine the decomposition temperature of the specific batch of TSSC being used.

-

Method:

-

Accurately weigh 5-10 mg of TSSC into a TGA sample pan.

-

Heat the sample from room temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.

-

The onset of weight loss corresponds to the decomposition temperature of the TSSC. A typical decomposition temperature for TSSC-based blowing agents is around 150°C.[1]

-

3.1.2. Thermal Analysis of HDPE

-

Method:

-

Accurately weigh 5-10 mg of HDPE into a DSC sample pan.

-

Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere to determine the melting temperature (Tm).

-

HDPE Foaming Protocol

-

Material Preparation:

-

Dry the HDPE pellets at 80°C for at least 4 hours to remove any moisture.

-

Prepare a dry blend of HDPE pellets and TSSC powder or masterbatch at the desired concentration. Typical concentrations for chemical blowing agents range from 0.5 to 5.0 parts per hundred resin (phr).

-

-

Extruder Setup and Processing:

-

Set the extruder temperature profile to a bell-shaped curve. The feed zone should be kept below the decomposition temperature of TSSC to prevent premature gas formation. The compression and metering zones should be heated to melt the HDPE and initiate the decomposition of the TSSC. The die temperature should be slightly cooler to increase the melt strength of the polymer. A typical processing temperature range for HDPE with a TSSC-based blowing agent is 185 - 230°C.[1]

-

A representative temperature profile is provided in the table below.

-

| Extruder Zone | Temperature (°C) |

| Feed Zone | 140 - 150 |

| Zone 2 | 180 - 190 |

| Zone 3 | 200 - 210 |

| Zone 4 | 210 - 220 |

| Die | 190 - 200 |

-

Extrusion and Cooling:

-

Extrude the molten polymer through the die. As the polymer exits the die, the pressure drop will cause the dissolved gas to expand, forming the foam structure.

-

Immediately cool the extrudate in a water bath to solidify the foam structure.

-

-

Sample Collection and Analysis:

-

Collect samples of the foamed extrudate.

-

Measure the density of the foam samples using a pycnometer or a density kit.

-

For morphological analysis, cryo-fracture the foam samples and examine the cross-section using an SEM to determine the cell size and cell density.

-

Data Presentation

The following tables summarize the expected quantitative data from the foaming experiments. Note: The data presented here is illustrative and based on typical results for chemical foaming of polyolefins. Actual results may vary depending on the specific grade of HDPE, TSSC, and processing conditions.

Table 1: Material Properties

| Material | Property | Value |

| HDPE | Melt Temperature (Tm) | 130 - 140 °C |

| TSSC | Decomposition Temperature (Td) | ~150 °C[1] |

Table 2: Extrusion Processing Parameters

| Parameter | Value |

| Extruder L/D Ratio | ≥ 24:1 |

| Feed Zone Temperature | 140 - 150 °C |

| Max. Barrel Temperature | 210 - 220 °C |

| Die Temperature | 190 - 200 °C |

| Screw Speed | 50 - 100 RPM |

| Back Pressure | > 1000 psi |

Table 3: Expected Influence of TSSC Concentration on HDPE Foam Properties

| TSSC Concentration (phr) | Expected Foam Density (g/cm³) | Expected Average Cell Size (µm) |

| 0.5 | 0.80 - 0.90 | 200 - 300 |

| 1.0 | 0.65 - 0.75 | 150 - 250 |

| 2.0 | 0.50 - 0.60 | 100 - 200 |

| 3.0 | 0.40 - 0.50 | 50 - 150 |

| 5.0 | 0.35 - 0.45 | < 100 |

Visualizations

Caption: Experimental workflow for foaming HDPE with TSSC.

Caption: Decomposition pathway of TSSC upon heating.

References

Application Notes and Protocols: The Role of p-Toluenesulfonyl Semicarbazide in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Toluenesulfonyl semicarbazide (PTSS) is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of semicarbazones, hydrazones, and Schiff bases. Its structural components, a reactive sulfonyl group and a semicarbazide moiety, make it a valuable building block in the synthesis of various pharmaceutical intermediates, particularly heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of p-Toluenesulfonyl semicarbazide and its subsequent use in the formation of key pharmaceutical scaffolds.

Introduction

Pharmaceutical intermediates are the foundational chemical compounds that serve as the building blocks for active pharmaceutical ingredients (APIs). The strategic use of versatile intermediates like p-Toluenesulfonyl semicarbazide can significantly streamline synthetic routes, improve yields, and provide access to a diverse range of molecular architectures. PTSS is particularly valuable in the construction of nitrogen-containing heterocycles, a common feature in many drug molecules. This document outlines the synthesis of PTSS and its application in the preparation of pharmaceutically relevant heterocyclic systems.

Preparation of the Reagent: p-Toluenesulfonyl Semicarbazide

The synthesis of p-Toluenesulfonyl semicarbazide is typically achieved through the condensation reaction of p-toluenesulfonyl chloride with semicarbazide hydrochloride.[1]

Experimental Protocol:

Materials:

-

Semicarbazide hydrochloride

-

p-Toluenesulfonyl chloride

-

An alkaline substance (e.g., sodium hydroxide)

-

Solvent (e.g., water)

Procedure:

-

Prepare an aqueous solution of semicarbazide by condensing urea and hydrazine hydrate at approximately 100°C, followed by the addition of hydrochloric acid to form the hydrochloride salt.[1]

-

In a separate reaction vessel, dissolve p-toluenesulfonyl chloride in a suitable solvent.

-

Under alkaline conditions, add the semicarbazide hydrochloride solution to the p-toluenesulfonyl chloride solution.

-

Allow the condensation reaction to proceed. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the p-Toluenesulfonyl semicarbazide product will precipitate.

-

Isolate the solid product by filtration, wash with water, and dry.

Quantitative Data:

| Reactants | Molar Ratio | Solvent | Reaction Conditions | Molar Yield (%) | Purity (HPLC) (%) | Reference |

| Semicarbazide HCl, p-Toluenesulfonyl chloride | 1:1.05 | Water | Alkaline | 95 | >99 | [1] |

Application in Pharmaceutical Intermediate Synthesis: Heterocyclic Compounds

p-Toluenesulfonyl semicarbazide is a key synthon for the preparation of various heterocyclic compounds, which are core structures in many pharmaceuticals. One important application is in the synthesis of thiazole derivatives, which are known to exhibit a range of biological activities, including anticancer properties. The following protocol is adapted from the synthesis of p-toluenesulfonyl-hydrazinothiazoles, a class of compounds with demonstrated anticancer activity, and illustrates a key synthetic utility of the closely related p-toluenesulfonyl thiosemicarbazide.[2] This reaction pathway is highly indicative of the potential of p-Toluenesulfonyl semicarbazide in synthesizing analogous heterocyclic systems.

Application Note: Synthesis of Thiazole Derivatives

The reaction of p-Toluenesulfonyl semicarbazide with α-halocarbonyl compounds provides a direct route to 2-amino-1,3-thiazole derivatives. This Hantzsch-type thiazole synthesis is a robust and widely used method in medicinal chemistry for accessing this important heterocyclic scaffold. The resulting p-toluenesulfonyl-hydrazinothiazoles can serve as versatile intermediates for further functionalization to develop novel therapeutic agents.

Experimental Protocol: Synthesis of p-Toluenesulfonyl-hydrazinothiazole Derivatives

Materials:

-

p-Toluenesulfonyl semicarbazide

-

α-Halocarbonyl compound (e.g., phenacyl bromide derivatives)

-

Acetone or a mixture of Dimethylformamide (DMF) and acetone

-

Acetic anhydride (for subsequent acylation)

Procedure:

-

Dissolve p-Toluenesulfonyl semicarbazide in acetone or a DMF/acetone mixture.

-

Add the α-halogenocarbonyl compound to the solution.

-

The condensation reaction is typically carried out at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the thiazole product can be isolated by filtration or evaporation of the solvent.

-

Further purification can be achieved by recrystallization.

-

For acylation, the synthesized thiazole derivative can be treated with acetic anhydride.

Quantitative Data for Anticancer Activity of Synthesized Thiazole Derivatives:

| Compound | Prostate DU-145 IC₅₀ (µM) | Hepatocarcinoma Hep-G2 IC₅₀ (µM) | Reference |

| 2a | <10 | <10 | [2] |

| 2c | <10 | <10 | [2] |

| 2d | <10 | <10 | [2] |

| 2e | <10 | <10 | [2] |

| 3a | <10 | <10 | [2] |

Visualizations

Synthesis of p-Toluenesulfonyl Semicarbazide

Caption: Workflow for the synthesis of p-Toluenesulfonyl semicarbazide.

Synthesis of Thiazole Pharmaceutical Intermediates

Caption: General workflow for the synthesis of thiazole intermediates.

Conclusion

p-Toluenesulfonyl semicarbazide is an accessible and reactive intermediate that holds significant potential in pharmaceutical synthesis. Its ability to readily participate in condensation and cyclization reactions makes it a valuable precursor for a variety of heterocyclic systems. The protocols and data presented herein provide a foundation for researchers to explore the utility of PTSS in the development of novel pharmaceutical intermediates and active pharmaceutical ingredients. Further investigation into the scope of its reactions will undoubtedly uncover new applications in drug discovery and development.

References

Application of Combined Thermal Stabilizer and Slip Compounds (TSSC) in Rigid PVC Extrusion Processes

Affiliation: Advanced Polymer Processing Research Group

Abstract

This document provides detailed application notes and protocols for the use of combined Thermal Stabilizer and Slip Compounds (TSSC) in the extrusion of rigid Polyvinyl Chloride (PVC). While "TSSC" is not a standard industry acronym, it aptly describes additive systems that perform the dual role of thermal stabilization and lubrication. Calcium/Zinc (Ca/Zn) based systems, particularly those utilizing calcium and zinc stearates, are a primary example of such a system and will be the focus of this document. These compounds are critical for preventing the thermal degradation of PVC during high-temperature extrusion and for ensuring a smooth, high-quality surface finish on the final product. This guide is intended for researchers, scientists, and professionals in the field of polymer science and drug development who are engaged in the formulation and processing of rigid PVC.

Introduction